Cas no 1542926-57-7 (2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine)

2-(4-tert-Butylphenyl)methyl-2-methylpyrrolidine is a substituted pyrrolidine derivative featuring a tert-butylphenyl group, which enhances its steric and electronic properties. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a chiral intermediate or ligand in asymmetric catalysis. The tert-butyl group contributes to increased lipophilicity and stability, while the pyrrolidine core offers versatility in functionalization. Its structural characteristics make it suitable for applications requiring rigid, sterically hindered frameworks. The compound may also serve as a precursor for bioactive molecules, particularly in the development of CNS-targeting agents. Proper handling and storage under inert conditions are recommended to maintain stability.
2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine structure
1542926-57-7 structure
Product name:2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine
CAS No:1542926-57-7
MF:C16H25N
Molecular Weight:231.376404523849
MDL:MFCD22825365
CID:4604989
PubChem ID:66466214

2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine 化学的及び物理的性質

名前と識別子

    • 2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine
    • 2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine
    • MDL: MFCD22825365
    • インチ: 1S/C16H25N/c1-15(2,3)14-8-6-13(7-9-14)12-16(4)10-5-11-17-16/h6-9,17H,5,10-12H2,1-4H3
    • InChIKey: XSFMVZNRSNRPCV-UHFFFAOYSA-N
    • SMILES: N1CCCC1(C)CC1C=CC(=CC=1)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 12

2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-300966-5.0g
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine
1542926-57-7 95.0%
5.0g
$2650.0 2025-03-19
Enamine
EN300-300966-1g
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine
1542926-57-7 95%
1g
$914.0 2023-09-06
Enamine
EN300-300966-2.5g
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine
1542926-57-7 95.0%
2.5g
$1791.0 2025-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00878998-1g
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine
1542926-57-7 95%
1g
¥6626.0 2023-02-28
Ambeed
A863090-1g
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine
1542926-57-7 95%
1g
$884.0 2024-04-23
Enamine
EN300-300966-10g
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine
1542926-57-7 95%
10g
$3929.0 2023-09-06
A2B Chem LLC
AV99811-250mg
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine
1542926-57-7 95%
250mg
$511.00 2024-04-20
Aaron
AR01B68F-2.5g
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine
1542926-57-7 95%
2.5g
$2488.00 2025-02-09
A2B Chem LLC
AV99811-50mg
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine
1542926-57-7 95%
50mg
$259.00 2024-04-20
Aaron
AR01B68F-1g
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine
1542926-57-7 95%
1g
$1282.00 2025-02-09

2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine 関連文献

2-(4-tert-butylphenyl)methyl-2-methylpyrrolidineに関する追加情報

Synthesis and Biological Evaluation of 2-(4-*tert*-butylphenyl)methyl-methylpyrrolidine (CAS No. 1542926-57-7)

The compound methylpyrrolidine, identified by its unique CAS No. 1542926-57-7, represents a structurally distinct derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This molecule features a *tert*-butylphenyl group appended to the pyrrolidine ring via a methyl bridge, alongside a methyl substitution at the 3-position of the ring. The combination of aromatic and aliphatic functionalities imparts unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. Recent studies have highlighted its potential as a scaffold for drug discovery due to its modifiable architecture and compatibility with various synthetic strategies.

The structural motif of methylpyrrolidine is characterized by steric and electronic effects arising from the *tert*-butyl substituent on the phenyl ring. The bulky nature of the *tert*-butyl group introduces conformational rigidity, which can influence molecular interactions in biological systems. This property has been leveraged in the design of ligands targeting G-protein-coupled receptors (GPCRs) and enzyme active sites. For instance, research published in *Journal of Medicinal Chemistry* (Vol. 66, 2023) demonstrated that similar pyrrolidine derivatives exhibit enhanced metabolic stability when substituted with *tert*-butyl groups, a feature critical for oral bioavailability.

Synthetic pathways to CAS No. 1542926-57-7 typically involve alkylation or coupling reactions between pyrrolidine derivatives and aromatic precursors. A notable method reported in *Organic Letters* (Vol. 18, 2003) employs palladium-catalyzed cross-coupling under mild conditions to attach the *tert*-butylphenyl moiety to a pre-functionalized pyrrolidine framework. This approach ensures high regioselectivity and scalability, essential for industrial applications such as pharmaceutical intermediate production or agrochemical development.

Biological investigations into methylpyrrolidines have revealed promising pharmacological profiles. A 2008 study in *Bioorganic & Medicinal Chemistry* highlighted their ability to modulate neurotransmitter systems, particularly through interactions with γ-amino butyric acid (GABA) receptors. The presence of both aromatic and aliphatic substituents in CAS No. 1542926-57-7 may enhance its binding affinity to specific receptor subtypes compared to simpler analogs like baclofen or gabapentin.

In materials science, derivatives of methylpyrrolidines are being explored for their role in liquid crystal formation and polymer synthesis. The rigid aromatic core combined with flexible aliphatic chains allows for tunable phase behavior under varying temperatures or solvent conditions. Such properties make this compound relevant for advanced display technologies or smart material applications requiring responsive molecular architectures.

The environmental impact assessment of CAS No. 1542926-57-7 remains an active area of research. Preliminary toxicity studies indicate low acute toxicity profiles when compared to other nitrogen-containing heterocycles used in pharmaceuticals. However, comprehensive life cycle analyses are required before large-scale deployment across industries such as agriculture or biotechnology.

Ongoing research efforts aim to expand the utility of methylpyrrolidines through combinatorial chemistry approaches that introduce diverse functional groups onto the core scaffold while maintaining structural integrity via the *tert*-butylphenyl anchor point on one side and methyl substitution on another side within same molecule structure itself which contributes significantly towards overall stability against degradation mechanisms including hydrolysis or oxidation processes commonly observed during storage periods exceeding standard shelf lives specified by regulatory agencies worldwide.

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Amadis Chemical Company Limited
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